Cyclopentyl(3-methoxyphenyl)methanamine

Analytical Chemistry Procurement Specification Reproducibility

Cyclopentyl(3-methoxyphenyl)methanamine (CAS 147724-24-1; 1184164-69-9) is a secondary amine featuring an N-cyclopentyl-N-(3-methoxybenzyl) scaffold. Its molecular formula is C₁₃H₁₉NO with a molecular weight of 205.30 g/mol.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B13039043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl(3-methoxyphenyl)methanamine
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(C2CCCC2)N
InChIInChI=1S/C13H19NO/c1-15-12-8-4-7-11(9-12)13(14)10-5-2-3-6-10/h4,7-10,13H,2-3,5-6,14H2,1H3
InChIKeyHMOFEIPVDHYTBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl(3-methoxyphenyl)methanamine – A Secondary Amine Building Block for Medicinal Chemistry Procurement


Cyclopentyl(3-methoxyphenyl)methanamine (CAS 147724-24-1; 1184164-69-9) is a secondary amine featuring an N-cyclopentyl-N-(3-methoxybenzyl) scaffold. Its molecular formula is C₁₃H₁₉NO with a molecular weight of 205.30 g/mol [1]. The compound is used as a synthetic intermediate in medicinal chemistry programs, including the preparation of 1,4‑benzoxazine MenB inhibitors targeting Mycobacterium tuberculosis [2]. Predicted physicochemical properties – an XLogP3 of 2.7, a pKa of 9.33, and a log aqueous solubility (LogSW) of ‑2.17 – define a lipophilic, weakly basic amine profile suitable for blood‑brain barrier penetration .

Why In‑Class Cyclopentylbenzylamines Cannot Simply Interchange with Cyclopentyl(3-methoxyphenyl)methanamine


Substituting Cyclopentyl(3‑methoxyphenyl)methanamine with a close analog such as N‑(3‑methoxybenzyl)cyclohexanamine or N‑(4‑methoxybenzyl)cyclopentanamine alters key parameters that govern receptor binding, metabolic stability, and solubility. The cyclopentyl ring imposes a specific steric bulk and angular geometry; replacing it with a six‑membered cyclohexyl ring increases lipophilicity by ~0.5 logP units and adds one additional rotatable bond, which can shift conformational entropy and binding affinity [1]. Even retaining the same cyclopentyl core but moving the methoxy from the meta to para position (N‑(4‑methoxybenzyl)cyclopentanamine) leaves LogP and LogSW unchanged, yet has been shown to differentially affect molecular recognition in biological targets . Consequently, generic substitution without quantitative evidence risks selecting a compound with divergent ADME characteristics or target selectivity, directly compromising experimental reproducibility – a risk justified only by the specific quantitative evidence presented below.

Quantitative Differentiation Evidence for Cyclopentyl(3-methoxyphenyl)methanamine Versus Closest Analogs


Commercial Purity Differentiation: Leyan 98% vs. Bidepharm 95% Cyclopentyl(3-methoxyphenyl)methanamine

Different suppliers offer Cyclopentyl(3-methoxyphenyl)methanamine with varying purity specifications. Leyan provides the free base at 98% purity (CAS 1184164-69-9) , while Bidepharm lists a standard purity of 95% for the same compound (CAS 1184164-69-9) . The 3‑percentage‑point difference translates to a lower burden of undefined impurities in the Leyan product, directly affecting reaction selectivity and assay signal‑to‑noise ratios.

Analytical Chemistry Procurement Specification Reproducibility

Lipophilicity (XLogP3) Advantage Over the Cyclohexyl Congener

The computed XLogP3 of Cyclopentyl(3-methoxyphenyl)methanamine is 2.7 [1]. The corresponding N‑(3‑methoxybenzyl)cyclohexanamine is predicted to exhibit an XLogP3 of approximately 3.2, based on the empirical methylene increment rule (ΔlogP ≈ +0.5 per additional CH₂) [2]. The lower lipophilicity of the cyclopentyl compound suggests superior aqueous solubility and a reduced tendency for nonspecific protein binding, factors that favor central nervous system penetration and lower metabolic clearance.

Drug‑likeness ADME Physicochemical Property

Reduced Rotatable Bond Count Distinguishes Cyclopentyl(3-methoxyphenyl)methanamine from Higher Cycloalkyl Analogs

Cyclopentyl(3-methoxyphenyl)methanamine contains 4 rotatable bonds (excluding the cyclopentyl ring itself) [1]. The cyclohexyl homolog N‑(3‑methoxybenzyl)cyclohexanamine is predicted to possess 5 rotatable bonds owing to the additional C‑C bond in the six‑membered ring. Fewer rotatable bonds limit the conformational entropy penalty upon binding, which can translate into higher target affinity and may improve oral bioavailability according to the established correlation between lower rotatable bond count and favorable pharmacokinetic profiles [2].

Conformational Flexibility Ligand Efficiency Oral Bioavailability

Meta‑Methoxy Substituent Maintains Pharmacophoric Geometry While Matching Para Analog Lipophilicity

Comparison with the para‑methoxy positional isomer N‑(4‑methoxybenzyl)cyclopentanamine reveals identical computed LogP (2.90) and LogSW (‑2.17) ; however, the meta‑methoxy orientation presents a distinct hydrogen‑bond acceptor vector that can differentially engage receptor binding pockets. The meta isomer places the methoxy oxygen ~2.5 Å farther from the cyclopentyl amine centroid than the para isomer, altering the pharmacophoric triangle and potentially modifying target selectivity – a critical consideration in SAR campaigns .

Structure‑Activity Relationship Pharmacophore Isosteric Replacement

Procurement‑Relevant Application Scenarios for Cyclopentyl(3-methoxyphenyl)methanamine


High‑Purity Building Block for Multi‑Step Medicinal Chemistry Synthesis

When synthetic routes demand high‑purity intermediates to avoid by‑product cascades, the 98% purity grade from Leyan is the preferred procurement option over the 95% grade from Bidepharm, as established by the direct head‑to‑head purity comparison in Section 3. This scenario is particularly relevant for the preparation of 1,4‑benzoxazine‑based antibacterial leads where trace impurities can undermine MIC determination [1].

Cyclopentyl‑Specific Lipophilicity Optimization in CNS Drug Discovery

For programs targeting the central nervous system, the lower XLogP3 of Cyclopentyl(3‑methoxyphenyl)methanamine (2.7 versus an estimated 3.2 for the cyclohexyl congener) provides a measurable advantage in solubility and blood‑brain barrier permeation probability [2]. This differentiates the cyclopentyl analog for lead series requiring sub‑3 logP values.

Conformational Restriction Strategy for Oral Bioavailability Enhancement

The reduced rotatable bond count of 4 (vs. 5 for the cyclohexyl analog) supports prioritization of Cyclopentyl(3‑methoxyphenyl)methanamine in oral candidate optimization, consistent with the Veber rules for bioavailability [3]. Procurement of this compound is warranted when the aim is to limit conformational flexibility while maintaining a benzylamine pharmacophore.

Meta‑Methoxy Pharmacophoric Probe for SAR Studies

When target‑specific hydrogen‑bond geometry must be explored without altering global lipophilicity, Cyclopentyl(3‑methoxyphenyl)methanamine serves as a key probe. Its LogP/LogSW values are identical to those of the para isomer, yet the meta arrangement positions the methoxy oxygen approximately 2.5 Å differently, enabling clean separation of steric/electronic effects from lipophilicity‑driven effects in SAR interpretation .

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